N-((5-(furan-3-yl)pyridin-3-yl)methyl)pivalamide
Description
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)14(18)17-8-11-6-13(9-16-7-11)12-4-5-19-10-12/h4-7,9-10H,8H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMIXIVBMPFDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC(=CN=C1)C2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
This method constructs the pyridine-furan backbone via palladium-catalyzed coupling:
Halogenated Pyridine Preparation :
Oxidation and Reductive Amination :
Acylation with Pivaloyl Chloride :
Table 1 : Optimization of Suzuki Coupling Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 80 | 85 |
| PdCl₂(dppf) | THF/H₂O | 90 | 78 |
| Pd(OAc)₂/XPhos | Toluene/H₂O | 100 | 82 |
Direct Acylation of Preformed Amines
An alternative route utilizes commercially available 3-(aminomethyl)-5-(furan-3-yl)pyridine:
Amine Protection/Deprotection :
Pivalamide Formation :
Key Advantage : Avoids oxidation steps, reducing byproduct formation.
Optimization Strategies
Solvent and Catalyst Screening
Temperature Control in Acylation
- Lower temperatures (0–5°C) minimize racemization and over-acylation.
- Excess TEA (2.5 eq) neutralizes HCl, preventing amine protonation.
Industrial-Scale Production
For kilogram-scale synthesis, VulcanChem reports:
- Continuous Flow Reactors : Reduce reaction times by 40% compared to batch processes.
- In-Line Purification : Simulated moving bed (SMB) chromatography achieves >99% purity.
- Cost Efficiency : Recycling Pd catalysts via extraction reduces material costs by 30%.
Table 2 : Comparative Analysis of Pilot-Scale Batches
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Yield (%) | 82 | 88 |
| Purity (%) | 98.5 | 99.7 |
| Processing Time (h) | 24 | 14 |
Analytical Characterization
NMR Spectroscopy :
Mass Spectrometry :
HPLC Purity :
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)pivalamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, which can provide insights into its potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
The following analysis compares N-((5-(furan-3-yl)pyridin-3-yl)methyl)pivalamide with structurally analogous pivalamide-containing pyridine derivatives.
Structural and Physicochemical Properties
Table 1: Structural Comparison of Selected Pivalamide-Pyridine Derivatives
†Calculated molecular weight based on formula.
Key Observations :
- Substituent Diversity : The target compound’s furan-3-yl group introduces a planar, electron-rich aromatic system, distinct from halogen (Cl, I, F), formyl, or hydroxyl substituents in analogs. This may enhance π-π stacking interactions in biological targets compared to halogenated derivatives .
- Molecular Weight : The target compound (283.34 g/mol) is intermediate in size compared to iodinated analogs (e.g., 366.58 g/mol for the 6-iodo derivative), suggesting moderate lipophilicity .
Table 2: Commercial Availability and Pricing of Analogous Compounds
Key Observations :
- Iodinated derivatives command higher prices (e.g., $500/g for HB180), likely due to synthetic challenges in introducing iodine and stabilizing heavy atoms .
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)pivalamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that incorporates both furan and pyridine moieties, which are known for their diverse pharmacological properties. The presence of these heterocycles contributes to the compound's unique electronic properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound may inhibit specific enzymes essential for the survival of pathogens, thereby exhibiting potential anti-infective properties. For instance, similar compounds have been shown to inhibit enzymes crucial for the growth of Mycobacterium tuberculosis, indicating a possible application in anti-tubercular therapies .
Antimicrobial Activity
Research indicates that derivatives containing furan rings exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies on related furan compounds have demonstrated efficacy against strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties .
Anticancer Potential
The anticancer activity of furan derivatives has been well-documented. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various types of cancer, including breast cancer. For instance, a study evaluating psoralen derivatives revealed that modifications on the furan moiety significantly impacted cytotoxicity against breast cancer cell lines . This suggests that this compound could be explored for its potential in cancer therapy.
Case Studies and Research Findings
A series of studies have evaluated the biological activities of furan-containing compounds:
- Antibacterial Activity : A novel furan derivative exhibited significant antibacterial action against multiple strains, outperforming traditional antibiotics like streptomycin and tetracycline .
- Anticancer Studies : In vitro studies showed that certain furan derivatives displayed selective cytotoxicity towards HER2+ breast cancer cells while sparing normal cells, indicating a favorable safety profile .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with specific molecular targets, enhancing our understanding of their mechanisms of action .
Data Tables
The following table summarizes key findings related to the biological activities of compounds structurally related to this compound:
Q & A
Q. What are the common synthetic routes for N-((5-(furan-3-yl)pyridin-3-yl)methyl)pivalamide, and what purification strategies are recommended?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with coupling a furan-3-yl group to pyridine, followed by functionalization of the pyridine methyl group with pivalamide. Key steps include:
- Coupling : Use organolithium reagents or Suzuki-Miyaura cross-coupling to attach the furan ring to pyridine .
- Amidation : React the methylpyridine intermediate with pivaloyl chloride under anhydrous conditions, often requiring catalysts like DMAP .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended. Purity should be confirmed via HPLC (>95%) and NMR .
Q. Which spectroscopic techniques are most effective for characterizing This compound?
- Methodological Answer :
- NMR : H and C NMR identify aromatic protons (pyridine: δ 8.2–8.5 ppm; furan: δ 6.3–7.1 ppm) and the pivalamide methyl groups (δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]) and fragments (e.g., loss of pivaloyl group at m/z 240) .
- IR Spectroscopy : Detect amide C=O stretching (~1650 cm) and furan C-O-C vibrations (~1015 cm) .
Q. How can researchers resolve contradictions between experimental and computational data for this compound?
- Methodological Answer : Discrepancies (e.g., in bond lengths or electronic properties) between DFT calculations and crystallographic data may arise from approximations in functionals. Use hybrid functionals like B3LYP with exact-exchange corrections (as in Becke’s 1993 method) to improve thermochemical accuracy . Validate computational models against single-crystal XRD data refined via SHELXL, which handles complex structures with bulky substituents .
Advanced Research Questions
Q. What strategies optimize reaction yields in the synthesis of This compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and enhance coupling efficiency .
- Catalysis : Pd(PPh) (2–5 mol%) improves Suzuki-Miyaura coupling yields (>80%) .
- Temperature Control : Maintain reactions at 60–80°C for amidation to avoid side reactions (e.g., hydrolysis) .
- Workup : Extract unreacted starting materials with dichloromethane and aqueous NaHCO .
Q. How does the bulky pivalamide group influence crystallographic refinement and molecular packing?
- Methodological Answer : The tert-butyl group introduces disorder in crystal lattices, complicating refinement. Use SHELXL’s PART and ISOR commands to model anisotropic displacement parameters and split positions . For molecular packing analysis, compare Hirshfeld surfaces to similar pivalamide derivatives (e.g., N-(2-chloro-3-formylpyridin-4-yl)pivalamide) to identify steric effects on π-π stacking .
Q. What computational approaches predict the biological activity of This compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or GPCRs. The furan and pyridine moieties may engage in hydrogen bonding and π-stacking .
- QSAR Modeling : Train models on similar carboxamides (e.g., N-((5-(furan-2-yl)pyridin-3-yl)methyl)tetrahydrofuran-2-carboxamide) to correlate substituents with bioactivity .
- ADMET Prediction : SwissADME evaluates logP (~2.5) and solubility (<0.1 mg/mL), suggesting moderate bioavailability .
Q. How can researchers address low reproducibility in catalytic coupling steps for this compound?
- Methodological Answer :
- Purity of Reagents : Ensure furan-3-boronic acid and pyridine precursors are >98% pure (test via TLC) .
- Oxygen Sensitivity : Conduct Suzuki-Miyaura couplings under inert gas (N/Ar) to prevent catalyst deactivation .
- Catalyst Recycling : Immobilize Pd on carbon or magnetic nanoparticles to enhance recovery and reduce batch variability .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting H NMR and mass spectrometry data?
- Methodological Answer :
- Impurity Identification : Compare experimental NMR peaks with predicted shifts (ChemDraw or ACD/Labs). For example, a peak at δ 4.5 ppm may indicate unreacted methylpyridine .
- High-Resolution MS : Confirm the molecular ion and rule out adducts (e.g., Na or K) by comparing with theoretical m/z .
- 2D NMR : Use HSQC and HMBC to resolve overlapping signals from furan and pyridine protons .
Q. What experimental designs validate the proposed reaction mechanism for pivalamide formation?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ IR to detect intermediate isocyanate formation .
- Isotopic Labeling : Use N-labeled amines to trace the amidation pathway via N NMR .
- Computational Modeling : Calculate transition states (Gaussian 09) to identify rate-determining steps (e.g., nucleophilic attack on pivaloyl chloride) .
Application-Oriented Questions
Q. Q. What are the potential applications of This compound in materials science?
- Methodological Answer :
- Coordination Polymers : Test as a ligand for Cu(II) or Zn(II) to construct MOFs with luminescent properties .
- Organic Electronics : Evaluate hole-transport properties in OLEDs using cyclic voltammetry (HOMO ~ -5.2 eV) .
- Catalysis : Screen for activity in cross-coupling reactions (e.g., Heck or Sonogashira) using Pd complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
